molecular formula C17H16FNO4S B2515059 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 1448053-77-7

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide

Cat. No.: B2515059
CAS No.: 1448053-77-7
M. Wt: 349.38
InChI Key: QNQLRBAYAKXDBQ-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a complex organic compound that combines a benzofuran moiety with a fluorobenzenesulfonamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzofuran and sulfonamide groups suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Hydroxylation: Introduction of the hydroxypropyl group can be achieved via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Sulfonamide Formation: The final step involves the reaction of the benzofuran intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzofuran-2-yl ketones or aldehydes.

    Reduction: Conversion to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-aminobenzenesulfonamide.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the benzofuran moiety, which is known for its biological activity . It can be used in the development of new drugs targeting specific pathogens.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored for therapeutic applications. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for the development of new antibiotics .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the fluorine atom and the sulfonamide group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is unique due to the combination of benzofuran and sulfonamide groups, which imparts a distinct set of chemical and biological properties

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-fluorobenzenesulfonamide is a synthetic compound that combines a benzofuran moiety with a fluorinated benzenesulfonamide group. This compound has garnered interest due to its potential biological activities, although specific studies on its mechanisms and effects remain limited. This article reviews available literature regarding its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Benzofuran moiety : A fused benzene and furan ring system, known for various biological activities.
  • Fluorinated benzenesulfonamide : A sulfonamide group attached to a fluorinated benzene, which may enhance the compound's pharmacological properties.

The molecular formula is C₁₅H₁₅FNO₃S, indicating a relatively complex structure that may influence its biological interactions.

Anticancer Activity

Benzofuran derivatives have been recognized for their anticancer properties. For instance, studies have shown that certain benzofuran compounds exhibit inhibitory effects on cancer cell proliferation. Although specific data on this compound is scarce, related compounds have demonstrated promising results:

CompoundIC50 (μM)Target
5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-one12.4NF-κB in HeLa cells
1-[6-hydroxy-2-isopropenyl-1-benzofuran-5-yl]-1-ethanone58MCF-7 breast cancer cells

These results suggest that modifications in the benzofuran structure can lead to significant anticancer activity, indicating potential pathways for further exploration of this compound in cancer research.

Anti-inflammatory Properties

Benzofurans are also noted for their anti-inflammatory effects. Research on similar compounds has shown the ability to inhibit pro-inflammatory mediators such as NO and TNF-α. For example:

CompoundEffectConcentration
4,7,8-trimethoxy-2,3-dihydrobenzofuranDecreased iNOS and COX-2 levels1 μg/mL

This suggests that this compound may possess similar anti-inflammatory properties worth investigating.

While specific mechanisms of action for this compound have not been thoroughly documented, the general pharmacological profile of benzofurans includes:

  • Enzyme Inhibition : Many benzofurans act as inhibitors of various enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : Some derivatives interact with cellular receptors influencing signaling pathways related to growth and inflammation.

Case Studies

A review of existing literature reveals limited direct studies on the compound itself but highlights the broader class of benzofurans:

  • In vitro Studies : Various benzofurans have been tested against cancer cell lines and shown significant cytotoxicity.
  • Animal Models : Some derivatives were evaluated in vivo for their therapeutic potential against tumors and inflammatory diseases.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-13-6-2-4-8-17(13)24(21,22)19-10-9-14(20)16-11-12-5-1-3-7-15(12)23-16/h1-8,11,14,19-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQLRBAYAKXDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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